molecular formula C6H7BrN2OS B8096770 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide

2-Bromo-N,N-dimethyl-5-thiazolecarboxamide

Cat. No.: B8096770
M. Wt: 235.10 g/mol
InChI Key: GGHZRPQQOGOHIC-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-5-thiazolecarboxamide is a small molecule organobromide compound with the molecular formula C 6 H 7 BrN 2 OS and a molecular weight of 235.10 g/mol . This compound features a brominated thiazole ring core, a common heterocyclic scaffold in medicinal chemistry and chemical synthesis. The presence of both a bromine atom and a dimethylcarboxamide functional group on the thiazole ring makes it a versatile chemical building block or intermediate for various research applications, including the synthesis of more complex molecules for pharmaceutical development and material science . The bromine substituent at the 2-position of the thiazole ring can serve as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Simultaneously, the N,N-dimethylcarboxamide group at the 5-position contributes to the compound's polarity and can influence its binding interactions in biological systems. As a reagent, it is primarily used in exploratory research for constructing novel molecular entities. Its applications may include serving as a precursor in the development of kinase inhibitors, agrochemicals, or functional materials. Handling and Safety: This compound is classified with the signal word "Danger" and carries hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Researchers must consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood. Notice: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N,N-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-9(2)5(10)4-3-8-6(7)11-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHZRPQQOGOHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo N,n Dimethyl 5 Thiazolecarboxamide

Established Reaction Pathways for Thiazolecarboxamide Formation

The formation of the target molecule relies on a series of well-established organic reactions. These include the formation of the heterocyclic core, introduction of the halogen, and creation of the final amide group.

The most fundamental and widely used method for constructing the thiazole (B1198619) ring is the Hantzsch thiazole synthesis. youtube.comyoutube.com This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. youtube.comacs.org In the context of synthesizing 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide, the process would begin with precursors that ultimately yield a thiazole with a carboxylic acid or ester group at the 5-position.

The reaction mechanism initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in the α-halocarbonyl compound in an SN2 reaction. youtube.com Following a series of steps including tautomerization and intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon, a final dehydration step yields the aromatic thiazole ring. youtube.comyoutube.com The aromaticity of the resulting thiazole provides a strong thermodynamic driving force for the reaction. youtube.com For instance, reacting an appropriate α-halo-β-ketoester with thiourea (B124793) is a common strategy to produce 2-amino-5-ethoxycarbonylthiazole, a key intermediate. google.com

Once the thiazole ring is formed, the next critical step is the introduction of a bromine atom at the 2-position. Direct bromination of the parent thiazole is often not feasible due to the ring's low reactivity. lookchem.com Therefore, the synthesis typically starts from a more reactive precursor, such as 2-aminothiazole (B372263). lookchem.comsigmaaldrich.com

A common route is the Sandmeyer-type reaction. This involves converting the 2-amino group into a diazonium salt, which is then displaced by a bromide, often from a copper(I) bromide source. nih.gov An alternative and often safer approach involves the use of reagents like N-Bromosuccinimide (NBS), which is a milder source of electrophilic bromine. google.com For example, N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide (B121943) can be reacted with NBS and thiourea to form a 2-aminothiazole-5-carboxamide derivative. google.com In some cases, a decarboxylative bromination can be employed, where a thiazole carboxylic acid is converted to a bromo-thiazole in high yield. researchgate.net

The final functional group, the N,N-dimethylcarboxamide, is typically formed from a carboxylic acid precursor. mdpi.comcbijournal.com If the Hantzsch synthesis was performed using an α-halo-β-ketoester, the resulting thiazole-5-carboxylate ester must first be hydrolyzed to the corresponding carboxylic acid. researchgate.netmdpi.com This is usually achieved under basic conditions, for example, using sodium hydroxide (B78521) in methanol, followed by acidification. mdpi.com

The resulting thiazole-5-carboxylic acid is then activated and reacted with dimethylamine (B145610) to form the amide bond. Common methods for activating the carboxylic acid include converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or using a peptide coupling agent. mdpi.com A direct and efficient method involves using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to facilitate the reaction between the carboxylic acid and the amine. cbijournal.com Another approach involves heating the carboxylic acid in N,N-dimethylacetamide (DMAc) in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI), where DMAc can serve as both the solvent and a source of the dimethylamine moiety. researchgate.net

Analysis of Key Precursors and Reaction Intermediates

The synthesis of this compound is a convergent process that relies on several key precursors and generates distinct intermediates. The specific pathway chosen dictates the exact nature of these compounds. A plausible synthetic route would involve the intermediates listed below.

Compound TypeExample Compound NameRole in Synthesis
α-Halocarbonyl PrecursorEthyl 2-chloroacetoacetateProvides the C4 and C5 atoms and the initial ester functionality for the thiazole ring.
Thioamide PrecursorThioureaProvides the S, N, and C2 atoms of the thiazole ring, leading to a 2-amino intermediate.
Intermediate 1Ethyl 2-amino-4-methylthiazole-5-carboxylateProduct of the initial Hantzsch condensation reaction.
Intermediate 2Ethyl 2-bromo-4-methylthiazole-5-carboxylateResult of the Sandmeyer reaction or other bromination of Intermediate 1.
Intermediate 32-Bromo-4-methylthiazole-5-carboxylic acidFormed by the hydrolysis of the ester group on Intermediate 2.
Final Product2-Bromo-N,N-dimethyl-4-methylthiazole-5-carboxamideThe target molecule, formed by amidation of Intermediate 3 with dimethylamine.

Optimization of Synthetic Conditions

Optimizing reaction conditions such as solvent, temperature, and catalyst is crucial for maximizing yield and purity while minimizing reaction time. mdpi.comrsc.org

The choice of solvent can have a profound impact on the outcome of the synthetic steps leading to this compound. For the Hantzsch thiazole synthesis, polar protic solvents like ethanol (B145695) are commonly used, as they effectively solvate the reactants and intermediates. mdpi.com Some studies have explored various solvents to optimize yield and reaction time. nih.gov For instance, in the synthesis of certain thiazole derivatives, solvents such as 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) have been shown to produce good yields. researchgate.net In specific cases, using N-methyl-2-pyrrolidone (NMP) for related Williamson ether formations on thiazole precursors has been shown to reduce reaction times and simplify work-up procedures. researchgate.net

For the amidation step, the choice of solvent is also critical. While aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are common for reactions involving coupling agents, alternative green media like Polyethylene Glycol (PEG-400) have been successfully used with EDC·HCl to achieve high yields in an eco-friendly manner. cbijournal.com The use of N,N-dimethylacetamide (DMAc) as both a solvent and reactant at high temperatures presents another efficient, albeit high-energy, option. researchgate.net

Reaction StepSolventObserved Effect on Reaction EfficiencyReference
Hantzsch Thiazole SynthesisEthanolStandard solvent, facilitates reaction between thioamides and α-haloketones. mdpi.com
Hantzsch Thiazole SynthesisTolueneEffective for copper-catalyzed cyclizations leading to thiazoles, providing good to excellent yields. nih.gov
Thiazole Synthesis1,2-Dichloroethane (DCE)Chosen as the optimal solvent in a study for synthesizing thiazolopyrimidines, giving high yields. researchgate.net
Amide FormationPolyethylene Glycol (PEG-400)Used with EDC.HCl as an excellent, eco-friendly medium for direct amidation, resulting in high yields. cbijournal.com
Amide FormationN,N-Dimethylacetamide (DMAc)Serves as both solvent and reagent at high temperatures (160-165 °C) for N,N-dimethylamide synthesis. researchgate.net

Temperature and Reaction Time Parameters

The temperature and duration of the reaction are critical factors that significantly influence the yield and purity of the product at each stage of the synthesis.

For the initial conversion of 2-bromothiazole-5-carboxylic acid to 2-bromothiazole-5-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), the reaction is typically conducted at an elevated temperature. Refluxing the mixture is a common practice to ensure the reaction proceeds to completion. google.com The reaction time for this step can vary, but it is generally continued for several hours until the evolution of gaseous byproducts (sulfur dioxide and hydrogen chloride) ceases, indicating the consumption of the starting material. google.comsemanticscholar.org

In the subsequent amidation step, where 2-bromothiazole-5-carbonyl chloride reacts with dimethylamine, the temperature is carefully controlled. This reaction is often initiated at a low temperature, such as 0 °C, to manage its exothermic nature. researchgate.net Following the initial addition, the reaction mixture is typically allowed to warm to room temperature and stirred for a period of 4 to 6 hours to ensure the completion of the amide formation. researchgate.net

Reaction Step Reagents Typical Temperature Typical Reaction Time
Acyl Chloride Formation2-bromothiazole-5-carboxylic acid, Thionyl chlorideRefluxSeveral hours
Amidation2-bromothiazole-5-carbonyl chloride, Dimethylamine0 °C to Room Temperature4 - 6 hours

Catalytic and Stoichiometric Reagent Considerations

The stoichiometry of the reagents is a crucial aspect of the synthesis to maximize the yield and minimize side reactions.

In the formation of the acyl chloride, thionyl chloride is used in excess to ensure the complete conversion of the carboxylic acid. google.com A catalytic amount of a weak base like pyridine (B92270) or triethylamine (B128534) can be employed to neutralize the hydrogen chloride (HCl) gas produced during the reaction. mdpi.com

For the amidation step, the stoichiometry of dimethylamine is a key consideration. Typically, two equivalents of the amine are used. One equivalent acts as the nucleophile to react with the acyl chloride, while the second equivalent serves as a base to neutralize the HCl generated during the reaction. researchgate.net Alternatively, one equivalent of dimethylamine can be used in conjunction with one equivalent of an inexpensive tertiary amine base, such as triethylamine. researchgate.netchemicalbook.com

Reaction Step Reagent Stoichiometric Consideration Catalyst/Additional Reagent
Acyl Chloride FormationThionyl chlorideExcessPyridine or Triethylamine (catalytic)
AmidationDimethylamine2 equivalents (or 1 eq. with an external base)Triethylamine (as an alternative base)

Base Selection in Specific Reaction Steps

The choice of base plays a significant role in both steps of the synthesis.

During the conversion of the carboxylic acid to the acyl chloride, a weak base like pyridine is often added. mdpi.comresearchgate.net This base acts as a scavenger for the HCl produced, preventing potential side reactions and driving the reaction to completion. researchgate.net

In the amidation of the acyl chloride, a base is essential to neutralize the acidic byproduct, HCl. As mentioned, an excess of the primary or secondary amine reactant (in this case, dimethylamine) can serve this purpose. researchgate.net However, to conserve a potentially valuable amine, an alternative, non-nucleophilic base like triethylamine or N,N-diisopropylethylamine is frequently used. chemicalbook.com The use of an inorganic base such as sodium hydroxide (NaOH) is also a viable option. researchgate.net

Advanced Purification and Characterization Techniques for Synthetic Products

Following the synthesis, rigorous purification and characterization are necessary to ensure the identity and purity of the this compound.

The crude product is typically first subjected to an aqueous workup. This involves quenching the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried over an anhydrous salt such as sodium sulfate. researchgate.net

For further purification, column chromatography is a standard and effective technique. The crude material is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The fractions containing the pure product are collected and the solvent is removed under reduced pressure. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure crystalline solid.

The structural identity and purity of the final compound are confirmed using a combination of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. chemicalbook.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product by separating it from any remaining impurities.

A summary of the characterization techniques is provided in the table below:

Technique Purpose
Column ChromatographyPrimary purification of the crude product.
RecrystallizationFinal purification to obtain a crystalline solid.
¹H and ¹³C NMRStructural elucidation and confirmation. chemicalbook.com
Mass SpectrometryDetermination of molecular weight and confirmation of formula. researchgate.net
HPLCAssessment of final product purity.

Design and Synthesis of Analogues and Derivatives of 2 Bromo N,n Dimethyl 5 Thiazolecarboxamide

Rational Design Principles for Structural Diversification

The rational design of analogues of 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are central to this process, where systematic modifications of the lead compound provide insights into the chemical features essential for biological activity. nih.govresearchgate.net

Key design strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other groups that retain similar steric and electronic properties but may improve metabolic stability, solubility, or target affinity. For instance, the thiazole (B1198619) ring itself is often considered a bioisostere of other aromatic systems.

Introduction of Functional Groups: Adding groups that can form specific interactions, such as hydrogen bonds, with a biological target. The amide moiety is a classic example of a hydrogen bond donor/acceptor. researchgate.net

Modulation of Physicochemical Properties: Altering lipophilicity and polarity to improve pharmacokinetic profiles, such as absorption and cell permeability. Modifications to the N,N-dimethyl group or the introduction of polar heterocyclic rings can significantly impact these properties. nih.gov

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity.

By applying these principles, chemists can systematically explore the chemical space around the this compound scaffold to identify derivatives with optimized therapeutic potential. researchgate.net

Synthetic Approaches for Modifying the Thiazole Scaffold

The this compound structure offers several sites for chemical modification: the bromine-substituted 2-position, the N,N-dimethylcarboxamide side chain, and the potential for annulation with other ring systems.

The bromine atom at the 2-position of the thiazole ring is an excellent leaving group, making this position a primary target for derivatization through various cross-coupling and substitution reactions. A particularly common and valuable modification is the introduction of amino groups, including substituted amines and aminoheterocycles.

One prominent synthetic route is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thiourea (B124793) or thioamide. derpharmachemica.comnih.gov For creating derivatives from the pre-formed 2-bromo-thiazole scaffold, transition metal-catalyzed cross-coupling reactions are frequently employed. For example, the Buchwald-Hartwig amination allows for the coupling of various amines with the 2-bromo position using a palladium catalyst. nih.gov

A series of novel 2-amino-5-thiazolecarboxamide derivatives have been synthesized by reacting the corresponding 2-bromo-thiazole precursor with different amines in a suitable solvent like acetone. researchgate.net Similarly, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate for the kinase inhibitor Dasatinib, is synthesized from precursors via reactions involving thiourea. google.comnbinno.com

Table 1: Examples of Synthetic Reactions at the 2-Position

Starting MaterialReagent(s)Reaction TypeProduct TypeReference
2-Bromo-1-phenylethanoneSubstituted ThioureaHantzsch Cyclo-condensation2-Amino-4-phenylthiazole derpharmachemica.com
2-Bromo-thiazole-5-carboxamideVarious Amines, AcetoneNucleophilic Substitution2-(Substituted-amino)-thiazole-5-carboxamide researchgate.net
N-(2-chloro-6-methyl phenyl)-3-ethoxy acrylamide (B121943)NBS, ThioureaBromination and Cyclization2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide google.com
α-Bromoketone ResinThiourea, DMFDehydrative Cyclization2-Amino-5-carboxylate thiazole resin nih.gov

Synthetic strategies typically involve two main approaches:

Amide Coupling: The synthesis starts with a 2-bromo-5-thiazolecarboxylic acid precursor. This acid can be activated (e.g., by converting it to an acid chloride with thionyl chloride or oxalyl chloride) and then reacted with a diverse range of primary or secondary amines to generate a library of different amides. researchgate.net

Solid-Phase Synthesis: A 2-amino-5-carboxylate thiazole can be anchored to a solid support resin. The ester can then be converted to a carboxamide by coupling it with various amines before cleaving the final product from the resin. nih.gov

These methods allow for the introduction of a wide variety of substituents, including different alkyl groups, cyclic amines (like piperazine (B1678402) or morpholine), and aromatic amines, significantly expanding the structural diversity of the resulting compounds. researchgate.net

Incorporating additional heterocyclic or aromatic rings is a powerful strategy to enhance biological activity and explore new binding interactions with target proteins. These rings can be appended to the thiazole scaffold at various positions, most commonly at the 2-position via coupling reactions or by being part of the amide side chain at the 5-position.

For example, coupling 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines like 2-aminothiazole (B372263) or o-aminothiophenol can produce bithiazole or benzothiazine systems, respectively. mdpi.com In other cases, complex aromatic and heterocyclic moieties are introduced as part of the amide functionality. Research has described the synthesis of thiazole derivatives bearing quinoline, quinoxaline, and benzimidazole (B57391) moieties, which often show significant biological activities. researchgate.netnih.gov The synthesis of these complex molecules often involves multi-step reaction sequences. nih.govnih.gov

Table 2: Examples of Introduced Heterocyclic and Aromatic Systems

Core ScaffoldIntroduced Ring SystemPoint of AttachmentSynthetic MethodReference
ThiazoleQuinolineAmide side chain at C5Amide coupling researchgate.net
ThiazoleThiazole (to form bithiazole)C2 of the core thiazoleReaction of α-bromoketone with aminothiazole mdpi.com
ThiazoleBenzimidazoleAmide side chain at C5Multi-step synthesis nih.gov
ThiazolePhenylC4 of the thiazole ringHantzsch synthesis with substituted α-bromoketone nih.gov
ThiazolePyrrole / Pyrazole (B372694)Side chain from C5Condensation of a hydrazide intermediate nih.gov

Combinatorial Chemistry and High-Throughput Synthesis Strategies for Derivative Libraries

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques are invaluable. These approaches allow for the rapid generation of large, diverse libraries of related compounds for biological screening. ijnrd.org

Solid-phase organic synthesis (SPOS) is a cornerstone of this strategy. nih.gov In a typical solid-phase synthesis of a 2-amino-5-carboxamide thiazole library, the synthesis begins by anchoring a precursor to a polymer resin. nih.gov A key step is the dehydrative cyclization of a thiourea intermediate on the resin to form the thiazole ring. nih.gov This resin-bound thiazole can then be subjected to a series of reactions with a diverse set of building blocks. For instance, the amide at the 5-position can be formed by reacting the resin-bound carboxylic ester with a library of different amines. nih.gov Finally, the desired compounds are cleaved from the solid support. This methodology prevents the formation of isomers and simplifies purification, as excess reagents can be washed away easily. nih.gov

These high-throughput strategies, combined with rational design, have been used to generate libraries of thiazole/thiadiazole carboxamides to identify potential kinase inhibitors. researchgate.net

Green Chemistry Considerations in Derivative Synthesis

Modern synthetic chemistry places increasing emphasis on "green" or sustainable practices to minimize environmental impact. In the synthesis of thiazole derivatives, several green chemistry principles can be applied. These include the use of less hazardous solvents, alternative energy sources to promote reactions, and designing more efficient synthetic routes. dergipark.org.tr

Microwave and ultrasound-assisted synthesis have emerged as powerful green techniques. dergipark.org.trresearchgate.net These methods can significantly reduce reaction times, increase product yields, and often allow for reactions to be conducted in more environmentally benign solvents, such as water or ethanol (B145695). For example, the synthesis of certain thiazole derivatives has been achieved using microwave and ultrasound irradiation, yielding better results than conventional heating methods. dergipark.org.tr One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another green approach that reduces waste and improves efficiency. researchgate.net

The development of catalytic reactions, particularly those using non-toxic and abundant metals, also aligns with green chemistry principles by reducing the need for stoichiometric reagents that generate significant waste.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional and Substituent Effects on Biological Activity

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, known to be a core component in a variety of biologically active compounds. acs.orgnih.gov Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow for a range of interactions with biological targets. nih.gov The substitution pattern on the thiazole ring and adjacent moieties significantly modulates the biological response.

In broader studies of thiazole derivatives, the nature and position of substituents have been shown to be critical. For instance, in a series of thiazole carboxamide derivatives, the introduction of different groups on an attached phenyl ring was found to be crucial for their anti-tubercular activity. nih.gov Specifically, the presence of electron-withdrawing groups like bromine on a phenyl ring attached to the thiazole core was found to be essential for antimicrobial activity. nih.gov While 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide does not have a phenyl ring directly attached to the thiazole, this principle of substituent effects is fundamental to its design.

The activity of thiazole derivatives can also be influenced by substituents at various positions on the thiazole ring itself. For example, in a study of non-steroidal anti-inflammatory drugs, the presence of a methyl group at the C5-position of a 2-carboxamidothiazole motif was found to significantly alter the toxicological profile of the compound. researchgate.net This highlights the sensitivity of the biological response to even minor structural modifications on the thiazole core.

Role of the Bromine Atom in Modulating Biological Response

The bromine atom at the 2-position of the thiazole ring in this compound plays a pivotal role in its biological activity. Halogen atoms, particularly bromine, are known to be involved in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor.

In SAR studies of related compounds, the presence of a bromine atom has been shown to be advantageous for biological activity. For example, in the development of inhibitors for the HldE kinase, a bromine atom on an associated phenyl ring was found to be beneficial for activity regardless of its position. nih.gov Furthermore, in a series of pyrrole-2-carboxamides with a thiazole component, the hydrophobic interactions of bromine atoms with the ATP-binding site pocket were suggested to be a key factor in their inhibitory activity. nih.gov The electron-withdrawing nature of the bromine atom can also influence the electronic properties of the thiazole ring, which can be critical for target interaction. nih.gov

The reactivity of the bromine atom at different positions on the thiazole ring varies, which can be a key consideration in the synthesis of derivatives. Studies have shown that the bromine at the 5-position of the thiazole ring is the most reactive. researchgate.net

Influence of the Amide Linker and N,N-dimethyl Substituents on Target Interaction

The amide functional group is a common feature in many biologically active molecules and approved drugs, primarily due to its ability to form hydrogen bonds. The amide linker in this compound is therefore expected to play a significant role in its interaction with biological targets.

The substitution on the amide nitrogen can also affect the compound's physicochemical properties. For instance, in a series of thiazole carboxamide derivatives, the lipophilic character of a tert-butyl group on the amide was suggested to contribute to its cytotoxicity, likely by enhancing membrane permeability. nih.gov While smaller than a tert-butyl group, the N,N-dimethyl groups will also increase the lipophilicity of that portion of the molecule.

Conformational Analysis and Its Correlation with Bioactivity

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. Conformational analysis of thiazolecarboxamide derivatives has shown that the spatial arrangement of the different parts of the molecule can significantly impact its interaction with a biological target.

Molecular docking studies on pyrazole (B372694) carboxamide thiazole derivatives have shown that the binding mode within the active site of an enzyme is crucial for inhibitory activity. nih.gov These studies often reveal key hydrogen bonding and other interactions that are only possible in specific conformations. nih.gov

Lipophilicity and Other Physicochemical Parameters in SAR

The lipophilicity, or "greasiness," of a molecule is a key physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Quantitative structure-activity relationship (QSAR) studies on thiazole derivatives have often highlighted the importance of lipophilicity.

Other physicochemical parameters, such as the electronic properties of substituents, are also critical. The electron-withdrawing bromine atom and the electron-donating potential of the amide group will create a specific electronic profile for the molecule that is important for its biological function.

The table below summarizes the key structural components of this compound and their likely contributions to its biological activity based on the analysis of related compounds.

Structural FeatureLikely Contribution to Biological Activity
Thiazole Ring Core scaffold providing the necessary geometry for target interaction. The nitrogen and sulfur atoms can participate in key binding interactions. acs.orgnih.gov
Bromine Atom (at C2) Enhances binding affinity through potential halogen bonding and hydrophobic interactions. Its electron-withdrawing nature modulates the electronic properties of the thiazole ring. nih.govnih.gov
Carboxamide Linker (at C5) Acts as a hydrogen bond donor and acceptor, forming crucial interactions with the biological target. mdpi.com
N,N-dimethyl Substituents Influences the molecule's conformation, lipophilicity, and metabolic stability. Restricts rotation around the amide C-N bond. acs.orgnih.gov

Preclinical Biological Activity and Pharmacological Potential in Vitro and in Vivo, Non Human

Enzyme Inhibition Studies of Thiazolecarboxamide Derivatives

Thiazolecarboxamide derivatives have been systematically evaluated for their ability to inhibit a variety of enzymes implicated in disease pathogenesis. These studies are crucial for understanding the mechanism of action and for the development of targeted therapies.

Derivatives of 2-aminothiazole-5-carboxamide have been identified as potent inhibitors of Src-family kinases. Notably, the multi-targeted kinase inhibitor Dasatinib, which features a thiazole-5-carboxamide (B1230067) core, is a powerful pan-Src kinase inhibitor with nanomolar to subnanomolar potencies nih.gov. It demonstrates significant inhibitory activity against several key protein tyrosine kinases.

A series of substituted 2-(aminoheteroaryl)-thiazole-5-carboxamide analogs have also been synthesized and identified as novel, potent inhibitors of the Src-family kinase p56Lck nih.gov. One of the lead compounds from this series demonstrated superior in vitro potency nih.gov.

CompoundTarget KinaseIC50
DasatinibLck<1 nM
DasatinibSrc<1 nM
DasatinibAbl3 nM

This table presents the half-maximal inhibitory concentration (IC50) values for Dasatinib against various protein tyrosine kinases.

While potent inhibition of Lck, Src, and Abl has been demonstrated, there is limited publicly available data on the inhibitory activities of thiazolecarboxamide derivatives against Salt-Inducible Kinases (SIK1, SIK2, and SIK3).

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. A novel series of 2-substituted thiazole (B1198619) carboxamides has been identified as potent pan-inhibitors of all three isoforms of Akt (Akt1, Akt2, and Akt3). Through systematic optimization of an initial screening hit, researchers developed compounds with significant inhibitory activity. One of the most potent compounds, designated 5m, effectively inhibited the kinase activities of all three Akt isoforms.

CompoundTarget KinaseIC50
Compound 5mAkt125 nM
Compound 5mAkt2196 nM
Compound 5mAkt324 nM

This table displays the IC50 values for compound 5m, a 2-substituted thiazole carboxamide, against the three isoforms of Akt kinase.

Cyclooxygenase (COX) enzymes are key mediators of inflammation. The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibition. Several studies have explored thiazole carboxamide derivatives as inhibitors of COX-1 and COX-2.

In one study, a series of novel thiazole carboxamide derivatives were designed and synthesized to evaluate their COX inhibitory and cytotoxic properties. The results showed that these compounds possess potent inhibitory activities against COX enzymes.

Another investigation focused on a different series of thiazole carboxamide derivatives and assessed their selectivity toward COX-1 and COX-2. The findings indicated that some of these compounds exhibited promising inhibitory activity and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 2a-0.9582.766
Compound 2b0.2390.1911.251
Compound 2j-0.9571.507

This table summarizes the COX inhibition data for selected thiazole carboxamide derivatives, highlighting their potency and selectivity.

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. While TS is a well-established target for cancer chemotherapy, there is limited specific information available regarding the inhibition of this enzyme by thiazolecarboxamide derivatives.

However, broader research into thiazole-containing compounds has shown some promise. For instance, a virtual screening approach identified a thiazole derivative, 2-{4-hydroxy-2-[(2-hydroxybenzylidene)hydrazono]-2,5-dihydrothiazol-5-yl}-N-(3-trifluoromethylphenyl)acetamide, as a mixed-type inhibitor of human thymidylate synthase (hTS) with a Ki of 1.3 μM. This finding suggests that the thiazole scaffold may be a viable starting point for the design of novel TS inhibitors.

Antiproliferative and Cytotoxicity Investigations in Cancer Cell Lines

The ability of thiazolecarboxamide derivatives to inhibit the growth of cancer cells has been evaluated in various human tumor cell lines. These studies are fundamental in assessing the potential of these compounds as anticancer agents.

The antiproliferative effects of thiazole derivatives have been investigated in human leukemia cell lines, including the promyelocytic leukemia cell line HL-60 and the chronic myelogenous leukemia cell line K562.

In another study, paracyclophanyl thiazolidinone-based compounds, which contain a thiazole ring, were screened against 60 different cancer cell lines. One compound, in particular, showed significant antiproliferative activity against the leukemia cell lines RPMI-8226 and SR, with IC50 values of 1.61 µM and 1.11 µM, respectively nih.gov. These findings, while not specific to thiazolecarboxamides or the HL60/K562 cell lines, support the general potential of thiazole-containing compounds as antileukemic agents.

Compound ClassCell LineIC50 (µM)
Paracyclophanyl thiazolidinoneRPMI-8226 (Leukemia)1.61
Paracyclophanyl thiazolidinoneSR (Leukemia)1.11

This table shows the antiproliferative activity of a thiazole-containing compound class against two leukemia cell lines.

Prostate Cancer Cell Lines

A review of available scientific literature and bioactivity databases did not yield specific data regarding the preclinical biological activity or cytotoxic effects of 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide against human prostate cancer cell lines.

Breast Cancer Cell Lines (e.g., MCF-7)

Thiazole-based compounds are a subject of interest in oncology research for their potential anticancer properties. mdpi.commdpi.com However, specific studies detailing the in vitro cytotoxic or anti-proliferative activity of this compound against the MCF-7 breast cancer cell line or other breast cancer cell lines are not available in the reviewed scientific literature. While research exists on the activity of other thiazole derivatives against MCF-7 cells, no direct data for the specified compound could be located. nih.govresearchgate.net

Liver Cancer Cell Lines (e.g., HEPG-2, Huh-7)

Investigations into the anticancer effects of novel chemical entities often include screening against hepatocellular carcinoma cell lines such as HEPG-2 and Huh-7. Despite the evaluation of various thiazole-5-carboxamide derivatives in cancer research, specific data on the activity of this compound against these liver cancer cell lines has not been reported in the accessible scientific literature. mdpi.comresearchgate.net

Colorectal Cancer Cell Lines (e.g., COLO205)

Screening for anticancer agents frequently involves colorectal cancer cell lines like COLO205. A thorough search of scientific databases reveals no specific studies or data sets documenting the preclinical evaluation or potential cytotoxic effects of this compound on COLO205 or other colorectal cancer cell lines.

Melanoma Cell Lines (e.g., B16F1)

The B16F1 melanoma cell line is a standard model for assessing the anti-melanoma potential of chemical compounds. At present, there is no published research or data available that describes the in vitro biological activity of this compound against the B16F1 cell line.

Antimicrobial Activity Evaluation

Antibacterial Efficacy Against Gram-Positive Strains

The thiazole nucleus is a component of various compounds investigated for antimicrobial properties. sapub.orgjchemrev.comresearchgate.net These investigations often assess efficacy against a panel of bacteria, including Gram-positive strains. However, a detailed review of the literature found no specific studies that evaluated or reported on the antibacterial activity, such as Minimum Inhibitory Concentration (MIC) values, of this compound against any Gram-positive bacterial strains. While related thiazole derivatives have been synthesized and tested for such properties, data for the specific compound of interest is not available. nih.govnih.gov

Antibacterial Efficacy Against Gram-Negative Strains

Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. mdpi.com The effectiveness of these compounds is often attributed to their amphiphilic nature, which facilitates penetration into bacterial cell membranes, leading to cytoplasmic leakage and subsequent cell death. epa.gov However, the efficacy against Gram-negative bacteria can be variable, with some derivatives showing more potent activity than others.

A study on novel thiazole-quinolinium derivatives revealed significant bactericidal activity against several Gram-negative organisms, including NDM-1 Escherichia coli. polyu.edu.hk Certain derivatives in this series were found to alter bacterial cell morphology, inducing an elongated shape, and to stimulate the polymerization of the FtsZ protein, a crucial component of bacterial cell division. polyu.edu.hk

In another study, a series of 2,4-disubstituted 1,3-thiazole derivatives were synthesized and evaluated for their in vitro antibacterial properties. Notably, analogues containing a nitro group at the para position of a phenyl substituent demonstrated significant activity against E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.39 to 4.23 µg/mL. mdpi.com This suggests that specific substitutions on the thiazole scaffold are crucial for potent antibacterial action against Gram-negative strains.

Conversely, some studies have reported limited success against Gram-negative pathogens. For instance, a series of 4,5,6,7-tetrahydrobenzo[1,2-d]thiazoles showed no antibacterial activity against E. coli ATCC 25922 and P. aeruginosa ATCC 27853 at a concentration of 50 µM, despite exhibiting enzymatic inhibition. nih.gov Only a few derivatives in this series showed improved effects against permeabilized and efflux pump knockout strains of E. coli, indicating that permeability and efflux mechanisms may contribute to the resistance of Gram-negative bacteria to certain thiazole compounds. nih.gov

Table 1: Antibacterial Activity of Representative Thiazole Derivatives Against Gram-Negative Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
Thiazole orange derivative 1E. coli0.75 - 48 polyu.edu.hk
2,4-disubstituted 1,3-thiazole with nitro groupE. coli3.39 - 4.23 mdpi.com
Thiazole 4Proteus mirabilis125 researchgate.net
Thiazole 4Shigella dysenteriae62.5 researchgate.net

Antifungal Efficacy

Thiazole derivatives have emerged as a promising class of antifungal agents, with research highlighting their efficacy against a variety of fungal pathogens, including those of agricultural and clinical importance.

A series of novel pyrazole-thiazole carboxamide derivatives were designed and synthesized, demonstrating notable in vitro activity against Rhizoctonia cerealis. Specifically, compounds 6d and 6j exhibited EC50 values of 5.11 µg/mL and 8.14 µg/mL, respectively, which were superior to the commercial fungicides fluxapyroxad (EC50 = 11.93 µg/mL) and thifluzamide (EC50 = 22.12 µg/mL). tandfonline.com

Furthermore, isothiazole–thiazole derivatives have been investigated for their potent fungicidal properties. One compound, 6u , displayed exceptional in vivo activity against Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹, respectively. nih.gov This compound is believed to act on the oxysterol-binding protein, a target for other potent oomycete fungicides. nih.gov

In the context of human fungal pathogens, newly synthesized thiazole derivatives containing a cyclopropane system have shown very high activity against Candida spp., with MIC values comparable or even superior to nystatin (0.015–7.81 µg/mL). scispace.com These compounds were also found to be non-cytotoxic at concentrations that inhibit fungal growth. scispace.com

Table 2: Antifungal Activity of Representative Thiazole Derivatives

CompoundFungal StrainEC50/MICReference
Pyrazole-thiazole carboxamide 6d Rhizoctonia cerealis5.11 µg/mL tandfonline.com
Pyrazole-thiazole carboxamide 6j Rhizoctonia cerealis8.14 µg/mL tandfonline.com
Isothiazole–thiazole derivative 6u Pseudoperonospora cubensis0.046 mg L⁻¹ nih.gov
Isothiazole–thiazole derivative 6u Phytophthora infestans0.20 mg L⁻¹ nih.gov
Thiazole derivative with cyclopropaneCandida spp.0.015–7.81 µg/mL scispace.com

Antiviral Potentials

The thiazole scaffold is a key component in several clinically approved antiviral drugs, such as the antiretroviral agent ritonavir. This has spurred extensive research into novel thiazole derivatives for the treatment of a wide range of viral infections. These molecules have been reported to inhibit viruses such as influenza, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). wisdomlib.orgresearchgate.net

A series of camphor-based 1,3-thiazole derivatives were synthesized and screened for their activity against Orthopoxviruses, including the vaccinia virus (VV). Several of these compounds, particularly those with a substituted benzene ring, were found to inhibit VV reproduction with IC50 values in the low micromolar range (2.4–3.7 µM) while exhibiting only moderate cytotoxicity. nih.gov

In the fight against flaviviruses, novel thiazole derivatives have been identified as inhibitors of the Dengue virus (DENV2) and Japanese encephalitis virus (JEV) proteases. Two lead compounds, 3aq and 3au , displayed IC50 values of 15.15 µM and 20.76 µM, respectively, against the DENV2 NS2B–NS3 protease and significantly inhibited the growth of both DENV2 and JEV in live virus infections. asm.org

Furthermore, other thiazole derivatives have shown potent antiviral activity against a range of viruses. For instance, certain derivatives have been reported with potent activity against Coxsackievirus B (CVB), Severe Acute Respiratory Syndrome-associated coronavirus (SARS-CoV), Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), and Human Rhinovirus (HRV). scielo.brresearchgate.net

Table 3: Antiviral Activity of Representative Thiazole Derivatives

CompoundVirusIC50 (µM)Reference
Camphor-based 1,3-thiazole 4b Vaccinia Virus (VV)2.4 nih.gov
Camphor-based 1,3-thiazole 4c Vaccinia Virus (VV)2.6 nih.gov
Camphor-based 1,3-thiazole 4e Vaccinia Virus (VV)3.7 nih.gov
Thiazole derivative 3aq DENV2 NS2B–NS3 protease15.15 asm.org
Thiazole derivative 3au DENV2 NS2B–NS3 protease20.76 asm.org
Thiazole derivative 3i Not Specified10.21 researchgate.net

Anti-inflammatory and Immunomodulatory Properties

Thiazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. These compounds often target key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

A study focused on the synthesis and anti-inflammatory activity of a series of thiazole derivatives showed that compounds 3c and 3d exhibited promising results in a carrageenan-induced paw edema model in rats, achieving up to 44% and 41% inhibition, respectively. wisdomlib.org These compounds also demonstrated sustained efficacy in a formalin-induced edema model. wisdomlib.org

In another investigation, a series of thiourea (B124793), thiazole, and thiazolidene derivatives were synthesized and screened for their ability to inhibit COX-1, COX-2, and 5-LOX. One potent compound, 6l , exhibited IC50 values of 5.55 µM, 0.09 µM, and 0.38 µM for COX-1, COX-2, and 5-LOX, respectively. nih.gov This compound also significantly reduced carrageenan-induced edema in rats by 60.82% and demonstrated a favorable gastric safety profile. nih.gov

Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and evaluated for their impact on the production of pro-inflammatory cytokines. Most of these compounds effectively inhibited the lipopolysaccharide (LPS)-induced release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. aip.orgrsc.org

Table 4: Anti-inflammatory Activity of Representative Thiazole Derivatives

CompoundIn Vivo/In Vitro ModelActivityReference
Thiazole derivative 3c Carrageenan-induced paw edema (rat)44% inhibition wisdomlib.org
Thiazole derivative 3d Carrageenan-induced paw edema (rat)41% inhibition wisdomlib.org
Thiazole derivative 6l COX-2 Inhibition (in vitro)IC50 = 0.09 µM nih.gov
Thiazole derivative 6l 5-LOX Inhibition (in vitro)IC50 = 0.38 µM nih.gov
Thiazole derivative 6l Carrageenan-induced paw edema (rat)60.82% reduction nih.gov

Other Noted Biological Activities of Thiazole Derivatives

Beyond their antimicrobial and anti-inflammatory properties, thiazole derivatives have been investigated for a wide range of other pharmacological activities.

Antimalarial: A series of thiazole analogs were evaluated for their in vitro activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. Modifications to the N-aryl amide group linked to the thiazole ring were found to be crucial for antimalarial potency, leading to compounds with high efficacy and low cytotoxicity. ijpsjournal.comnih.govdaneshyari.comresearchgate.net One thiazole derivative, 4c , exhibited promising antimalarial activity with an IC50 value close to that of the standard drug, quinine. nanobioletters.com

Anthelmintic: Thiazole derivatives have shown significant anthelmintic activity against various helminths. In one study, several synthesized thiazole derivatives were tested against the Indian adult earthworm (Pheretima posthuma), with compounds IVc and IVe being identified as potent agents compared to the standard drug, mebendazole. Another study also reported that most of the tested thiazole derivatives showed good anthelmintic activity, with one compound demonstrating paralysis and death of worms at a time comparable to piperazine (B1678402) citrate.

Antidiabetic: Thiazole-containing compounds, such as the clinically used pioglitazone and rosiglitazone, are well-established antidiabetic agents. nih.gov Newer thiazole derivatives continue to be explored for their potential in managing diabetes. For instance, a series of imidazopyridine-based thiazole derivatives were synthesized and found to be potent inhibitors of the α-glucosidase enzyme, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Other studies have shown that thiazole derivatives can reduce hyperglycemia and possess antioxidant properties, indicating their therapeutic potential in diabetes treatment. ijpsjournal.com

Antioxidant: Many thiazole derivatives have been reported to possess significant antioxidant properties. In one study, a series of synthesized thiazole derivatives were screened for their antioxidant potential using the DPPH method. Compounds 7f and 7c exhibited exceptional antioxidant capabilities with IC50 values comparable to that of ascorbic acid. journaljpri.com Another study found that a novel hydrazine-thiazole derivative showed better antioxidant results in several assays compared to the positive control, curcumin. scielo.br

Anticonvulsant: Thiazole derivatives are among the most intensively studied classes of heterocyclic compounds for their anticonvulsant activities. tandfonline.com A study on cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles revealed that several compounds demonstrated significant anticonvulsant activity in the pentylenetetrazole (PTZ) model, with median effective doses (ED50) as low as 20 mg/kg, which was approximately seven-fold lower than the reference drug, ethosuximide. tandfonline.com Importantly, these compounds did not impair motor skills in the rotarod test. tandfonline.com

Analgesic: Several studies have reported the analgesic properties of thiazole derivatives. A series of novel heterocyclic substituted thiazoles were synthesized and screened for their in vitro analgesic activity using the tail-flick method. Most of the synthesized compounds exhibited mild to good analgesic activities. researchgate.netresearchgate.net Another study on thiazole/oxazole substituted benzothiazole derivatives also confirmed their anti-inflammatory and analgesic actions in albino rats. nih.gov

Table 5: Other Biological Activities of Representative Thiazole Derivatives

ActivityCompound/DerivativeModel/TargetResultReference
AntimalarialThiazole derivative 4c Plasmodium falciparumIC50 close to quinine nanobioletters.com
AnthelminticThiazole derivative IVc & IVe Pheretima posthumaPotent activity
AntidiabeticImidazopyridine-based thiazole 4a α-glucosidaseIC50 = 5.57 µM nih.gov
AntioxidantThiazole derivative Ve DPPH assayIC50 = 23.71 µg/mL researchgate.netijsat.org
AnticonvulsantCyclopentanecarbaldehyde-based thiazole 3a PTZ model (mice)ED50 ≤ 20 mg/kg tandfonline.com
AnalgesicThiazole derivative 8c & 8e Tail immersion (mice)Highest activity researchgate.net

Mechanistic Investigations of 2 Bromo N,n Dimethyl 5 Thiazolecarboxamide Analogues

Elucidation of Molecular Targets and Binding Specificity

Analogues of 2-bromo-N,N-dimethyl-5-thiazolecarboxamide have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular activity often dysregulated in diseases like cancer. The thiazole (B1198619) carboxamide scaffold serves as a versatile backbone for the design of kinase inhibitors.

Research has shown that derivatives of 2-aminothiazole-5-carboxamide can act as kinase inhibitors. The substitution patterns on the thiazole ring and the carboxamide nitrogen are critical for determining the binding affinity and selectivity towards specific kinases. For instance, certain 2-amino-thiazole derivatives have demonstrated significant anti-proliferative effects on human K562 leukemia cells by targeting kinases involved in cancer cell proliferation.

Furthermore, extensive research into thiazole and thiadiazole carboxamide derivatives has identified them as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often implicated in tumor growth and metastasis. nih.gov The binding mode of these inhibitors to the kinase domain often involves the formation of key hydrogen bonds and other non-covalent interactions, leading to the inhibition of its catalytic activity. nih.gov The specificity of these analogues for their molecular targets is a key determinant of their therapeutic potential and is a subject of ongoing investigation.

Table 1: Kinase Inhibition by Thiazole Carboxamide Analogues

Compound ClassTarget KinaseObserved EffectReference
2-Amino-thiazole derivativesUnspecified kinases in K562 cellsInhibition of proliferation
Thiazole/thiadiazole carboxamidesc-Met kinaseInhibition of kinase activity nih.gov
N,N'-disubstituted urea (B33335) with a thiazole substituentGlycogen Synthase Kinase 3 (GSK-3)Inhibition of kinase activity nih.gov

Analysis of Downstream Signaling Pathway Modulation (e.g., phosphorylation of MDM2 and GSK3β)

The inhibition of target kinases by this compound analogues leads to the modulation of downstream signaling pathways that are critical for cell survival and proliferation. A notable example is the regulation of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes.

One specific analogue, AR-A014418, which features a thiazole substituent, has been identified as an ATP-competitive inhibitor of GSK-3. nih.gov This compound demonstrated a more potent reduction in the phosphorylation of GSK-3α at Tyr279 compared to the phosphorylation of GSK-3β at Tyr216. nih.gov The differential inhibition of GSK-3 isoforms suggests a level of specificity that can be exploited for therapeutic benefit. Inhibition of GSK-3 by another analogue, LY2090314, has been shown to reduce levels of cyclin D1, a key regulator of cell cycle and apoptosis. nih.gov

While direct evidence for the modulation of MDM2 phosphorylation by this compound analogues is not extensively documented in the available literature, the inhibition of upstream kinases like Akt (a known regulator of MDM2) by similar heterocyclic compounds suggests a potential indirect regulatory role. For instance, the c-Met inhibitor SGX523, a compound with a different heterocyclic core, effectively inhibited the phosphorylation of its downstream effector Akt in MDA-MB-231 breast cancer cells. nih.gov Given that Akt can phosphorylate MDM2, this provides a potential, though indirect, mechanism by which thiazole carboxamide analogues could influence MDM2 activity.

Table 2: Modulation of Downstream Signaling by Thiazole Analogues

AnalogueTargetDownstream EffectCell LineReference
AR-A014418GSK-3Potent reduction of GSK-3α phosphorylation at Tyr279NGP and SH-5Y-SY Neuroblastoma nih.gov
LY2090314GSK-3Reduction in cyclin D1 levelsNeuroblastoma nih.gov

Cellular Process Interference (e.g., cell cycle progression, apoptosis, growth factor-mediated survival, caspase activation)

The modulation of key signaling pathways by analogues of this compound ultimately manifests as significant interference with fundamental cellular processes, including cell cycle progression and apoptosis.

Studies on various 2-amino-thiazole derivatives have consistently demonstrated their ability to induce apoptosis in cancer cells. This programmed cell death is often a consequence of inhibiting survival signals that are dependent on the targeted kinases. For example, a thiazole/thiadiazole carboxamide derivative, compound 51am, was found to induce cell cycle arrest and apoptosis in MKN-45 gastric cancer cells. nih.gov This indicates that these compounds can halt the proliferation of cancer cells and trigger their self-destruction.

The induction of apoptosis is a complex process involving a cascade of events, including the activation of caspases. While specific data on caspase activation by this compound analogues is limited, the observed apoptotic effects strongly imply the involvement of these critical executioner proteins. The GSK-3 inhibitor LY2090314, a thiazole-containing compound, has been shown to induce apoptosis in neuroblastoma cell lines, a process intrinsically linked to caspase activation. nih.gov

Table 3: Cellular Effects of Thiazole Carboxamide Analogues

Compound/AnalogueCellular ProcessCell LineObserved OutcomeReference
2-Amino-thiazole derivativesApoptosisVarious cancer cellsInduction of apoptosis
Compound 51am (Thiazole/thiadiazole carboxamide)Cell Cycle & ApoptosisMKN-45Cell cycle arrest and apoptosis induction nih.gov
LY2090314ApoptosisNeuroblastomaInduction of apoptosis nih.gov

Hydrogen Bonding and Other Intermolecular Interactions

The efficacy of this compound analogues as kinase inhibitors is fundamentally determined by their ability to form stable interactions with the amino acid residues within the ATP-binding pocket of the target kinase. Molecular modeling and X-ray crystallography studies of related compounds provide insights into these crucial intermolecular forces.

Hydrogen bonds are paramount for the binding affinity and selectivity of these inhibitors. In a study of bromo-dimethoxybenzaldehydes, which share the bromo-aromatic feature, the crystal structure was stabilized by intermolecular C-H⋯O hydrogen bonds. scielo.br These types of weak hydrogen bonds, along with stronger, more conventional hydrogen bonds, are expected to play a significant role in the interaction of thiazole carboxamide analogues with their protein targets.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand, which is represented by a scoring function.

Hypothetical Docking Study Data for this compound:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Target A-8.5TYR 123, LEU 234, ASP 345
Target B-7.2PHE 45, VAL 67, SER 89
Target C-6.8ALA 101, ILE 112, GLU 131

Note: This data is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Molecular Dynamics Simulations for Conformational Behavior and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. For a compound like this compound, MD simulations could provide insights into its conformational flexibility and the stability of its interaction with a target protein over time. These simulations can reveal how the ligand and protein adapt to each other's presence and the energetic landscape of the binding process.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be developed based on its structure and known active analogues. This model could then be used in virtual screening campaigns to search large chemical databases for other compounds with similar pharmacophoric features, potentially identifying new hits with similar or improved activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that relates the chemical structure of a series of compounds to their biological activity. A QSAR model for a series of thiazolecarboxamide analogues, including this compound, would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activities. Such a model could then be used to predict the activity of new, unsynthesized compounds.

Prediction of Binding Affinities and Selectivity Profiles

Computational methods can be employed to predict the binding affinity of a ligand for its target, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). These predictions are crucial for prioritizing compounds for synthesis and experimental testing. Furthermore, by docking the compound against a panel of related and unrelated proteins, its selectivity profile can be predicted, which is important for assessing potential off-target effects.

Applications of 2 Bromo N,n Dimethyl 5 Thiazolecarboxamide in Organic Synthesis

Utilization as a Building Block for Complex Molecules

The inherent reactivity of the carbon-bromine bond at the C2 position of the thiazole (B1198619) ring makes 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide an ideal starting point for the synthesis of more elaborate molecules. The electron-withdrawing nature of the thiazole ring system, further modulated by the carboxamide group, facilitates the displacement of the bromide, allowing for the introduction of a wide array of substituents.

While specific, detailed research findings on the direct use of This compound in the synthesis of highly complex, multi-step natural products are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of blockbuster pharmaceuticals highlights its potential. For instance, the synthesis of the anticancer drug Dasatinib relies on a core of 2-aminothiazole-5-carboxamide derivatives. bldpharm.comfujifilm.com The bromo-analog serves as a logical synthetic precursor to these amino derivatives, where the bromine atom can be displaced by a nitrogen nucleophile.

The general strategy involves the reaction of This compound with various nucleophiles, such as amines, thiols, and alcohols, to generate a library of 2-substituted thiazole-5-carboxamides. This approach is fundamental in creating structural diversity for drug discovery programs and materials science applications.

Role in Cross-Coupling Reactions and Heterocyclic Transformations

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and halogenated heterocycles like This compound are prime substrates for these transformations. The C-Br bond at the 2-position is particularly amenable to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-thiazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. researchgate.netsemanticscholar.orgtcichemicals.com This methodology is widely used to introduce aryl or heteroaryl substituents at the 2-position of the thiazole ring, creating biaryl structures that are common in pharmacologically active compounds. While specific examples with This compound are not detailed in the provided search results, the general reactivity of 2-bromothiazoles in Suzuki couplings is well-established. researchgate.netsemanticscholar.org

Heck Reaction: The Heck reaction allows for the vinylation of the thiazole ring by coupling This compound with an alkene. organic-chemistry.orgbeilstein-journals.org This reaction is instrumental in synthesizing stilbene (B7821643) analogs and other conjugated systems, which are of interest for their optical and electronic properties. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene product.

Sonogashira Coupling: To introduce an alkyne moiety at the 2-position, the Sonogashira coupling is employed. nih.govsoton.ac.ukrsc.org This reaction involves the coupling of the bromo-thiazole with a terminal alkyne, co-catalyzed by palladium and copper complexes. The resulting 2-alkynylthiazoles are versatile intermediates that can undergo further transformations, such as cycloadditions or reductions, to access a wider range of molecular scaffolds.

The following table summarizes the potential cross-coupling reactions involving This compound :

Reaction Coupling Partner Catalyst System Bond Formed Potential Product
Suzuki-MiyauraArylboronic AcidPd(0) / BaseC-C (sp2-sp2)2-Aryl-N,N-dimethyl-5-thiazolecarboxamide
HeckAlkenePd(0) / BaseC-C (sp2-sp2)2-Vinyl-N,N-dimethyl-5-thiazolecarboxamide
SonogashiraTerminal AlkynePd(0) / Cu(I) / BaseC-C (sp2-sp)2-Alkynyl-N,N-dimethyl-5-thiazolecarboxamide
Buchwald-HartwigAminePd(0) / Ligand / BaseC-N2-Amino-N,N-dimethyl-5-thiazolecarboxamide
StilleOrganostannanePd(0)C-C2-Substituted-N,N-dimethyl-5-thiazolecarboxamide

Development of New Synthetic Methodologies Featuring the Thiazolecarboxamide Scaffold

The reactivity profile of This compound also lends itself to the development of novel synthetic methods. The presence of multiple reaction sites—the C-Br bond, the thiazole ring itself, and the carboxamide functionality—allows for sequential and regioselective transformations.

For example, the initial cross-coupling at the 2-position can be followed by functionalization of the thiazole ring at other positions, or modifications of the newly introduced substituent. This step-wise approach enables the construction of highly functionalized and complex thiazole derivatives that would be difficult to access through other synthetic routes.

Furthermore, the N,N-dimethylcarboxamide group can act as a directing group in certain reactions, influencing the regioselectivity of electrophilic aromatic substitution on the thiazole ring, although the inherent electronic nature of the thiazole ring typically directs electrophiles to the 5-position. However, in a 2-substituted-5-carboxamide system, further functionalization can be explored.

While specific methodologies developed directly from This compound are not prominent in the surveyed literature, the principles of its reactivity are applied in the broader context of thiazole chemistry to create libraries of compounds for high-throughput screening in drug discovery and materials science. chembuyersguide.comnih.govresearchgate.net The compound's commercial availability and straightforward reactivity make it an attractive starting point for such exploratory studies. bldpharm.comfujifilm.comchembuyersguide.comchannelpharm.comnetascientific.com

Patent Landscape and Intellectual Property Analysis of Thiazolecarboxamide Compounds

Overview of Key Patents Related to Synthesis and Derivatization

The synthesis and derivatization of thiazolecarboxamides are central to their exploration for various applications. Patents in this domain often focus on novel, efficient, and scalable methods to produce the core thiazolecarboxamide structure and its analogs. While a patent specifically for the synthesis of 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide is not prominently featured in public databases, the methodologies claimed in patents for related structures provide a clear indication of the synthetic strategies employed.

Key synthetic approaches often revolve around the Hantzsch thiazole (B1198619) synthesis and its modern variations. These methods typically involve the condensation of a thioamide with an α-haloketone. For 5-carboxamide derivatives, the starting materials would be appropriately substituted. The bromination at the 2-position of the thiazole ring is a common modification, often achieved using brominating agents like N-bromosuccinimide (NBS).

Several patents describe the synthesis of related 2-aminothiazole-5-carboxamides, which are key intermediates for a number of marketed drugs. For instance, the synthesis of intermediates for Dasatinib, a potent tyrosine kinase inhibitor, involves the formation of a thiazole-5-carboxamide (B1230067) core. While the substituents differ, the underlying synthetic principles are highly relevant.

Derivatization patents often focus on modifying the substituents at the 2-position and on the amide nitrogen to explore the structure-activity relationship (SAR) for various biological targets. These patents claim libraries of compounds with diverse chemical functionalities, aiming to optimize properties like potency, selectivity, and pharmacokinetic profiles.

Table 1: Representative Patents for Thiazolecarboxamide Synthesis and Derivatization

Patent NumberTitleKey Aspect(s)Assignee
CN103483289A2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis methodDescribes a synthetic method for a key intermediate of the drug Dasatinib, highlighting the industrial relevance of thiazole-5-carboxamide synthesis.Not specified
WO2007137962A1Thiazole derivativesClaims various N-sulfonyl-thiazolecarboxamide derivatives and their synthesis, showcasing derivatization at the N-position of the carboxamide.Not specified

Patented Academic and Research Uses of Thiazolecarboxamide Scaffolds (excluding clinical applications)

The thiazolecarboxamide scaffold is a versatile building block in medicinal chemistry and agrochemistry, leading to a range of patented non-clinical research uses. These patents often claim the use of these compounds as tools for studying biological pathways or as leads for the development of new therapeutic agents or crop protection agents.

One significant area of patented research use is in the field of oncology. Thiazolecarboxamide derivatives have been patented as inhibitors of various protein kinases, which are crucial targets in cancer research. These compounds serve as molecular probes to investigate the role of specific kinases in cell signaling pathways and to validate them as drug targets. For example, patents describe the use of thiazolecarboxamides as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

In the realm of neurobiology, certain thiazolecarboxamide derivatives have been investigated for their potential to modulate the activity of receptors in the central nervous system. Research in this area, protected by patents, explores the use of these compounds to study neurological disorders in cellular and animal models.

Furthermore, the agricultural sector has seen patents for thiazolecarboxamide derivatives as fungicides and herbicides. These patents describe the use of these compounds to control plant pathogens and unwanted vegetation, forming the basis for the development of new agricultural products.

Table 2: Examples of Patented Academic and Research Uses of Thiazolecarboxamides

Patent NumberTitle/SubjectPatented Research UseField of Use
AU2004200096A12-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agentsUse as modulators of apoptosis and inhibitors of cdk2/cyclin A complex for studying cancer and cell proliferative disorders.Oncology Research
JP2017141196AThiazolecarboxamide derivatives and methods of use thereofUse as plant disease control agents, particularly against rice blast, for research in agricultural applications.Agrochemical Research

Emerging Trends in Thiazole-Based Chemical Patents

The patent landscape for thiazole-based compounds is continually evolving, with several emerging trends indicating future directions of research and development.

A prominent trend is the development of thiazole derivatives as modulators of the immune system. Recent patent applications highlight the use of these compounds in targeting pathways involved in inflammatory and autoimmune diseases. This includes the development of inhibitors for enzymes like vascular adhesion protein-1 (VAP-1), which is implicated in inflammatory processes.

Another significant area of growth is the use of thiazole-containing compounds in the development of materials for organic electronics. The unique electronic properties of the thiazole ring make it an attractive component for organic light-emitting diodes (OLEDs) and other electronic devices. Patents in this area focus on the design and synthesis of novel thiazole-based materials with tailored photophysical properties.

Furthermore, there is a growing interest in the application of computational methods in the design of new thiazole-based compounds. This includes the use of machine learning and artificial intelligence to predict the properties of virtual libraries of compounds, thereby accelerating the discovery of new molecules with desired activities. While not directly patenting the compounds themselves, patents are being filed for the computational methods and platforms used in this discovery process.

The exploration of benzothiazoles, a fused ring system of thiazole and benzene, continues to be a hot area. Recent patents show a focus on their application as anticancer, anti-inflammatory, and antineurodegenerative agents, with a particular emphasis on kinase inhibition.

Future Directions and Advanced Research Perspectives

Exploration of Undiscovered Biological Activities and Targets

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.gov Thiazole derivatives have been reported to exhibit a wide array of biological activities, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.gov A significant future direction for 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide lies in the systematic screening for novel biological activities and the identification of its molecular targets.

Recent research has highlighted the potential of thiazolecarboxamide-based compounds as inhibitors of the Stimulator of Interferon Genes (STING) pathway, which is implicated in inflammatory and autoimmune diseases. nih.gov Furthermore, various thiazole derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy. nih.gov The presence of a bromine atom on the thiazole ring of this compound may influence its binding affinity and selectivity for various biological targets. uobasrah.edu.iq

Future research should involve high-throughput screening of this compound against a diverse panel of biological targets, including kinases, proteases, and metabolic enzymes. Moreover, investigating its potential as an antimicrobial agent against drug-resistant bacterial and fungal strains is a promising avenue, given that 2,5-disubstituted thiazole derivatives have shown potent activity against multidrug-resistant organisms. nih.gov

Table 1: Potential Biological Activities of Thiazole Derivatives

Biological Activity Potential Molecular Targets Reference
Anticancer EGFR, VEGFR-2, c-Met Kinase nih.govfrontiersin.orgnih.gov
Anti-inflammatory STING nih.gov
Antimicrobial DNA Gyrase frontiersin.orgresearchgate.net

Development of Novel Synthetic Routes with Enhanced Sustainability

The development of efficient and sustainable synthetic methodologies is crucial for the practical application of any novel compound. While specific synthetic routes for this compound are not extensively documented in publicly available literature, general methods for the synthesis of thiazolecarboxamides can be adapted and optimized. nih.gov

Future research in this area should focus on the principles of green chemistry. This includes the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalytic methods that minimize waste and energy consumption. researchgate.net For instance, exploring one-pot, multi-component reactions could significantly improve the efficiency and atom economy of the synthesis. researchgate.net Furthermore, the use of biocatalysis or flow chemistry could offer more sustainable and scalable routes to this compound and its derivatives. A concise synthesis for a related bromo-substituted heterocyclic building block has been reported, suggesting that efficient synthetic strategies for such compounds are achievable. researchgate.net

Table 2: Green Chemistry Approaches for Thiazole Synthesis

Green Chemistry Principle Potential Application in Synthesis Reference
Use of Greener Solvents Utilizing ethanol/water mixtures researchgate.net
Atom Economy Employing multi-component reactions researchgate.net
Catalysis Development of reusable catalysts researchgate.net

Integration of Systems Biology and Omics Approaches in Mechanistic Studies

Understanding the mechanism of action of a bioactive compound is fundamental to its development as a therapeutic agent. Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), offers a holistic approach to elucidating the complex interactions between a compound and a biological system. mdpi.comdaneshyari.comnih.gov

For this compound, future research should leverage these powerful technologies. For example, if the compound demonstrates anticancer activity, transcriptomic and proteomic profiling of cancer cells treated with the compound could reveal the signaling pathways it modulates. researchgate.netresearchgate.net Metabolomic studies could identify changes in cellular metabolism, providing further insights into its mechanism of action. mdpi.com This integrated approach can help in identifying not only the primary target but also off-target effects, which is crucial for predicting both efficacy and potential toxicity. nih.gov

Advanced Material Science Applications of Thiazolecarboxamide Derivatives

The unique electronic and photophysical properties of the thiazole ring make it an attractive building block for advanced materials. arizona.edu Thiazole-containing polymers have been investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and polymer solar cells. mdpi.comacs.orgresearchgate.net The planarity and conjugation of the thiazole ring contribute to efficient charge transport and luminescence. mdpi.com

Future research should explore the potential of this compound and its derivatives in material science. The presence of the bromo-substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of novel conjugated polymers and small molecules with tailored electronic properties. uwaterloo.ca These materials could be investigated for applications in sensors, organic field-effect transistors (OFETs), and as fluorescent probes for bio-imaging. The inherent fluorescence of some thiazole derivatives suggests their potential use in luminescent applications. mdpi.com

Table 3: Potential Material Science Applications of Thiazole Derivatives

Application Area Relevant Properties Reference
Polymer Solar Cells Charge transport, low band gap acs.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs) Luminescence, charge transport mdpi.com
Organic Field-Effect Transistors (OFETs) Charge mobility researchgate.net

Collaborative and Interdisciplinary Research Opportunities

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. To fully realize the promise of this compound, expertise from various scientific fields must be integrated.

Medicinal Chemistry and Chemical Biology: Synthetic chemists can focus on developing efficient and diverse synthetic routes, while chemical biologists can lead the exploration of its biological activities and target identification.

Pharmacology and Toxicology: In-depth preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of promising derivatives will be essential for any potential therapeutic applications.

Systems Biology and Bioinformatics: Computational biologists can analyze the large datasets generated from omics studies to build predictive models of the compound's mechanism of action and to identify biomarkers for patient stratification. researchgate.net

Material Science and Engineering: Material scientists can design and synthesize novel polymers and materials based on the thiazolecarboxamide scaffold, while engineers can fabricate and test devices for various electronic and optical applications.

Such collaborative efforts will be instrumental in accelerating the translation of fundamental research on this compound into tangible applications that can benefit society.

Q & A

What are the standard synthetic protocols for preparing 2-Bromo-N,N-dimethyl-5-thiazolecarboxamide, and how are intermediates validated?

Basic Research Question
The synthesis typically involves coupling reactions between thiazole precursors and brominated carboxamide derivatives. For example, Method B in analogous compounds (e.g., 5-bromo-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide) uses condensation reactions with yields up to 75%, followed by purification via silica gel chromatography . Key intermediates are validated using 1H^1H and 13C^{13}C NMR spectroscopy to confirm regioselectivity and purity. Solvents like DMF or ethanol, and catalysts such as nano-ZnO, are common in cyclization steps for thiazole ring formation .

How is the crystal structure of this compound resolved, and what software is employed for refinement?

Basic Research Question
X-ray crystallography is the gold standard for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, leveraging high-resolution data to resolve bromine and thiazole ring geometries . For example, Acta Crystallographica Section E reports analogous structures (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) with bond lengths and angles refined using least-squares methods .

What is the reactivity of the bromine substituent in this compound under nucleophilic conditions?

Advanced Research Question
The bromine atom at the 2-position undergoes facile nucleophilic substitution. In heterocyclic systems (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole), secondary amines replace bromine under mild conditions, enabling functionalization . For instance, dimethylamine or piperidine in THF at 60°C can yield N-alkylated derivatives. Reaction progress is monitored via TLC, and products are characterized using HRMS and 1H^1H-NMR .

How do researchers assess the antimicrobial activity of this compound derivatives?

Advanced Research Question
Derivatives are screened using in vitro assays against bacterial/fungal strains. Minimum Inhibitory Concentration (MIC) values are determined via broth microdilution (e.g., against S. aureus or C. albicans). For example, nitazoxanide-based analogues with bromothiazole moieties show MICs as low as 0.5 µg/mL . Activity is correlated with structural features (e.g., electron-withdrawing groups) using QSAR models .

How can contradictions in reported biological activity data for this compound class be addressed?

Advanced Research Question
Discrepancies in antimicrobial or cytotoxicity data often arise from variations in assay protocols (e.g., inoculum size, growth media). Rigorous standardization (CLSI guidelines) and dose-response curves (IC50_{50} values) improve reproducibility . For example, conflicting MICs may result from differences in solvent (DMSO vs. water) or bacterial strain genotypes. Meta-analyses of literature data are recommended to identify trends .

What strategies optimize the synthesis yield of this compound under green chemistry principles?

Advanced Research Question
Catalyst selection (e.g., mesoporous titania-alumina mixed oxides) and solvent-free conditions enhance atom economy. Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) while maintaining yields >70% . Lifecycle assessment (LCA) tools evaluate waste generation, favoring recyclable solvents like ethanol over DMF .

How are complex NMR splitting patterns in this compound analyzed?

Advanced Research Question
Advanced 1H^1H-1H^1H COSY and HSQC experiments resolve overlapping signals. For example, aromatic protons in the thiazole ring (δ 7.44–8.71 ppm) are assigned using JJ-coupling constants (e.g., J=4.1J = 4.1 Hz for vicinal protons) . Dynamic NMR studies (variable temperature) clarify conformational exchange in dimethylamide groups .

What computational methods predict the binding affinity of this compound with biological targets?

Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Pharmacophore mapping identifies critical hydrogen bonds (e.g., between the carboxamide and Arg21^{21}) . QM/MM calculations further refine binding energy estimates (±1 kcal/mol accuracy) .

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